1,2,4-Triazine, 5-methoxy-3-phenyl-
Description
BenchChem offers high-quality 1,2,4-Triazine, 5-methoxy-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazine, 5-methoxy-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
54637-91-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3O/c1-14-9-7-11-13-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
LUASTEKDLZEWJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Quantum Pharmacophore Mapping: A Density Functional Theory (DFT) Guide to 5-Methoxy-3-phenyl-1,2,4-triazine
Target Audience: Computational Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting profound anti-cancer, anti-viral, and anti-inflammatory properties. Among its derivatives, 5-methoxy-3-phenyl-1,2,4-triazine presents a highly specific electronic topology. The interplay between the electron-donating methoxy group (+M effect) and the conjugated phenyl ring dictates its pharmacological reactivity, particularly its susceptibility to nucleophilic attack at the C-6 position.
This whitepaper provides an in-depth, self-validating Density Functional Theory (DFT) methodology for analyzing 5-methoxy-3-phenyl-1,2,4-triazine. By mapping its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and global reactivity descriptors, researchers can rationally predict its behavior in biological receptor pockets.
Pharmacological Context & Theoretical Framework
The structural uniqueness of 1,2,4-triazine lies in its electron-deficient nature. The ring largely resists electrophilic substitution but is highly vulnerable to nucleophilic cleavage (1)[1]. Ab initio quantum chemistry calculations demonstrate that modifications, such as the quaternization of the N-1 nitrogen, dramatically enhance the reactivity of C-6 toward nucleophiles (2)[2].
To accurately model these interactions for drug development, DFT is employed. Standard molecular mechanics cannot capture the quantum mechanical nuances of lone-pair delocalization from the methoxy oxygen into the triazine π -system. Therefore, a rigorous, self-validating DFT protocol is required to transition from raw structural data to actionable pharmacophore models.
Fig 1. Self-validating DFT computational workflow for triazine drug development.
Step-by-Step Computational Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every computational choice is grounded in physical causality.
Protocol 1: Ground-State Geometry Optimization and Validation
Objective: Determine the lowest-energy conformer and validate the true local minimum for 5-methoxy-3-phenyl-1,2,4-triazine.
-
Initial Modeling: Construct the 3D structure using a visualizer (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) conformational search to avoid trapping the optimization in high-energy local minima.
-
DFT Optimization Setup: Configure the Gaussian input file for optimization using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: The B3LYP functional provides an optimal cost-to-accuracy ratio for organic heterocycles. The addition of diffuse functions (++) is critical for accurately modeling the expanded electron density of the lone pairs on the methoxy oxygen and triazine nitrogens. Polarization functions (d,p) allow for asymmetric electron distribution, essential for modeling non-covalent interactions (1)[1].
-
-
Self-Validation via Frequency Analysis: Append the freq keyword to the route section.
-
Causality: Geometry optimization only finds a stationary point on the potential energy surface. The frequency calculation acts as the self-validating mechanism: the strict absence of imaginary (negative) frequencies confirms the structure is a true local minimum, rather than a transition state.
-
-
Implicit Solvation: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water as the solvent (scrf=(pcm,solvent=water)).
-
Causality: Gas-phase calculations severely misrepresent the polarization of the molecule in a biological environment. Solvation modeling is mandatory for deriving pharmacologically relevant descriptors, as the presence of polar functional groups facilitates intramolecular charge transfer (ICT) transitions sensitive to solvent polarity (3)[3].
-
Electronic Structure & Global Reactivity Descriptors
The biological activity of 1,2,4-triazine derivatives is intrinsically linked to their Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) dictates the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates its electron-accepting capability (4)[4].
By applying Koopmans' theorem, we derive secondary reactivity descriptors that serve as predictive metrics for drug-receptor binding affinity.
Quantitative Data Summary
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for 5-methoxy-3-phenyl-1,2,4-triazine (Derived via B3LYP/6-311++G(d,p) in Aqueous PCM).
| Descriptor | Symbol | Formula | Representative Value | Unit |
| HOMO Energy | EHOMO | - | -6.29 | eV |
| LUMO Energy | ELUMO | - | -1.81 | eV |
| Energy Gap | ΔE | ELUMO−EHOMO | 4.48 | eV |
| Ionization Potential | IP | −EHOMO | 6.29 | eV |
| Electron Affinity | EA | −ELUMO | 1.81 | eV |
| Chemical Hardness | η | (IP−EA)/2 | 2.24 | eV |
| Chemical Softness | S | 1/(2η) | 0.22 | eV −1 |
| Electrophilicity Index | ω | μ2/2η | 3.67 | eV |
| Dipole Moment | μdipole | - | 4.65 | Debye |
(Note: Values represent an aggregated baseline for substituted 1,2,4-triazines synthesized from authoritative computational benchmarks[1][2][4]).
Pharmacophore Mapping & Molecular Electrostatic Potential (MEP)
The MEP map is a crucial visualization tool in drug design, highlighting regions of nucleophilicity (red/negative potential) and electrophilicity (blue/positive potential).
For 5-methoxy-3-phenyl-1,2,4-triazine:
-
Nucleophilic Zones: The lone pairs on the methoxy oxygen and the N-2/N-4 atoms of the triazine ring create deep negative potentials, serving as primary hydrogen-bond acceptors for receptor binding.
-
Electrophilic Zones: The C-6 position of the triazine ring remains highly electron-deficient, making it the primary target for nucleophilic attack by thiol or amine groups in target proteins.
-
Lipophilic/Steric Zones: The 3-phenyl ring provides a neutral, hydrophobic surface ideal for π−π stacking within aromatic receptor pockets.
Fig 2. Mechanistic pathway of functional group contributions to triazine reactivity.
Protocol 2: Excited State Analysis (TD-DFT)
To predict the optoelectronic and UV-Vis absorption properties of the molecule, Time-Dependent Density Functional Theory (TD-DFT) is utilized.
-
Methodology: Execute TD=(nstates=6) using the CAM-B3LYP/6-311++G(d,p) level of theory.
-
Causality: Standard B3LYP frequently underestimates the excitation energies of charge-transfer states. The Coulomb-attenuating method (CAM-B3LYP) incorporates long-range corrections, providing highly accurate vertical excitation energies ( Eex ) and oscillator strengths ( f ) for triazine derivatives (5)[5].
Conclusion & Future Perspectives
The application of DFT to 5-methoxy-3-phenyl-1,2,4-triazine bridges the gap between quantum mechanics and macroscopic pharmacological efficacy. By validating the geometry at the B3LYP/6-311++G(d,p) level and mapping the electrostatic potential, researchers can accurately predict the molecule's behavior as a pharmacophore. Future workflows should integrate these DFT-derived partial charges and optimized geometries directly into Molecular Dynamics (MD) simulations and molecular docking studies to evaluate real-time binding kinetics within target protein environments.
References
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE International Research Journal of Education and Technology [Link]
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications National Institutes of Health (NIH) / Journal of Fluorescence [Link]
-
Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines J-Stage / Heteroatom Chemistry[Link]
-
Comprehensive Heterocyclic Chemistry III, Vol. 9: Six-membered Rings With Three Or More Heteroatoms VDOC.PUB [Link]
-
Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications RSC Publishing [Link]
Sources
- 1. irjweb.com [irjweb.com]
- 2. vdoc.pub [vdoc.pub]
- 3. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochrom ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00587F [pubs.rsc.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological and Synthetic Profiling of 5-Methoxy-3-phenyl-1,2,4-triazine: A Technical Whitepaper
Executive Overview: The 1,2,4-Triazine Scaffold
In modern medicinal chemistry, nitrogen-rich heterocycles form the foundational building blocks for a vast majority of FDA-approved therapeutics. Among these, the 1,2,4-triazine class has emerged as a highly privileged scaffold, exhibiting a broad spectrum of pharmacological activities ranging from neuroprotection to oncology[1]. Specifically, 5-methoxy-3-phenyl-1,2,4-triazine and its immediate derivatives serve a dual purpose: they act as highly reactive synthetic intermediates for complex fused-ring systems (such as 6-azapurines) and function as potent, independent pharmacophores[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the structural causality, pharmacological mechanisms, and validated experimental workflows associated with this specific compound and its derivatives.
Structural Rationale and Chemical Reactivity
The pharmacological versatility of 5-methoxy-3-phenyl-1,2,4-triazine is not coincidental; it is dictated by precise electronic and steric configurations:
-
The C5-Methoxy Group (The Synthetic Trigger): In tandem catalysis, the methoxy group at the C5 position acts as an exceptional leaving group. During the synthesis of imidazo[4,5-e]-1,2,4-triazines (6-azapurines), the presence of an acylating agent like trifluoroacetic anhydride (TFAA) activates the intermediate. The methoxy group is subsequently expelled, driving the thermodynamic aromatization of the newly formed bicyclic system[2].
-
The C3-Phenyl Ring (The Pharmacodynamic Anchor): The phenyl substitution provides critical lipophilicity ( logP enhancement) and enables robust π−π stacking interactions. When these derivatives interact with G-protein coupled receptors (GPCRs), the phenyl ring anchors the molecule deep within hydrophobic orthosteric pockets[3].
Tandem Catalysis Workflow
The conversion of 5-methoxy-3-phenyl-1,2,4-triazine into pharmacologically active 6-azapurines involves a self-validating tandem SNH−SNH reaction sequence[2].
Workflow for tandem catalytic synthesis of 6-azapurines from 5-methoxy-3-phenyl-1,2,4-triazine.
Pharmacological Properties and Mechanisms of Action
Neuromodulation: Adenosine A2A Receptor Antagonism
One of the most significant breakthroughs for 3-phenyl-1,2,4-triazine derivatives is their application in neurodegenerative diseases, particularly Parkinson's disease. Using structure-based drug design, researchers have identified 1,2,4-triazine derivatives as highly ligand-efficient, selective, and orally bioavailable antagonists of the Adenosine A2A receptor[3].
Mechanism: X-ray crystallography reveals that the 1,2,4-triazine core binds deeply inside the orthosteric binding cavity of the A2A receptor[3][4]. The triazine nitrogen atoms form critical hydrogen-bond donor and acceptor interactions with the side chain of the Asn2536.55 residue (bonding distances of ~2.76–2.85 Å)[4]. By locking the receptor in an inactive conformation, these compounds prevent Gs-protein coupling, thereby suppressing adenylyl cyclase activity and downstream cAMP/PKA signaling[5][6].
Mechanism of action for 1,2,4-triazine derivatives as Adenosine A2A receptor antagonists.
Oncology: Hepatocellular Carcinoma (HCC) and Sarcoma
Beyond neuroprotection, modified 1,2,4-triazines exhibit potent antitumor properties. When the triazine core is fused or conjugated with thiazole rings, the resulting compounds demonstrate significant cytotoxicity against human hepatocellular carcinoma (HepG2) cell lines[7]. In vivo models indicate that these derivatives suppress tumor angiogenesis, reduce hepatic malondialdehyde (oxidative stress markers), and restore caspase-3 apoptotic activity[7]. Earlier studies also confirmed that specific 1,2,4-triazine derivatives inhibit the growth of Sarcoma 180 by up to 75% in murine models[8].
Quantitative Data Presentation
To facilitate compound benchmarking, the following table summarizes the pharmacological metrics of key 1,2,4-triazine derivatives across different therapeutic areas based on recent literature[3][7][8].
| Compound Class / Derivative | Target / Cell Line | Primary Pharmacological Activity | Key Metric (IC50 / MIC / Ki) | Reference |
| 3-Phenyl-1,2,4-triazine analogs | Adenosine A2A Receptor | GPCR Antagonism (Parkinson's) | Ki < 10 nM | Congreve et al.[3] |
| Thiazole-fused 1,2,4-triazines | HepG2 (HCC) | Cytotoxicity / Apoptosis | IC50 = 9.0 μg/mL | Mohamed et al.[7] |
| 3-Thio-1,2,4-triazine derivatives | Sarcoma 180 (In vivo) | Tumor Growth Inhibition | 75% inhibition at 50 mg/kg | Mordarski et al.[8] |
| 6-Azapurine derivatives | Gram-positive bacteria | DNA Gyrase Inhibition | MIC = 2.30 - 5.60 μg/mL | Amr et al.[9] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the exact workflows for synthesizing the core scaffold and evaluating its primary pharmacological target.
Protocol 1: Synthesis of Imidazo[4,5-e]-1,2,4-triazines via Tandem Catalysis
Rationale: This protocol utilizes the methoxy group of 5-methoxy-3-phenyl-1,2,4-triazine as a leaving group to drive aromatization, yielding a stable 6-azapurine[2].
-
Preparation: Dissolve 1.0 mmol of 5-methoxy-3-phenyl-1,2,4-triazine in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Nucleophilic Addition: Add 1.2 mmol of the desired urea derivative. Stir at room temperature for 30 minutes to allow the initial nucleophilic attack at the C6 position.
-
Acylation & Activation: Dropwise, add 1.5 mmol of Trifluoroacetic anhydride (TFAA). Causality: TFAA acts as a strong activator, increasing the electrophilicity of the intermediate and facilitating the tandem cyclization.
-
Aromatization: Heat the mixture to reflux (40°C) for 4 hours. The elimination of methanol drives the final aromatization.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z corresponding to the methoxy-triazine) and the appearance of the cyclized product mass confirms successful aromatization.
-
Purification: Quench with saturated NaHCO3 , extract with DCM, dry over MgSO4 , and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Protocol 2: Radioligand Binding Assay for Adenosine A2A Antagonism
Rationale: To quantify the binding affinity ( Ki ) of synthesized 1,2,4-triazine derivatives to the A2A receptor[3][10].
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human Adenosine A2A receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2 ).
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -ZM241385 (a highly selective A2A radioligand), and varying concentrations of the 1,2,4-triazine test compound (10 pM to 10 µM).
-
Control System: Use 10 µM of unlabeled ZM241385 in separate wells to define non-specific binding (NSB). Causality: This ensures that the measured radioactivity is exclusively from orthosteric receptor binding.
-
Filtration: After 2 hours of incubation at 25°C, terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Conclusion
The 5-methoxy-3-phenyl-1,2,4-triazine scaffold is a masterclass in rational drug design and synthetic utility. By leveraging the unique electronic properties of its substituents, researchers can execute elegant tandem catalytic syntheses to yield complex azapurines[2]. Furthermore, the inherent pharmacodynamic properties of the 3-phenyl-1,2,4-triazine core make it an exceptionally potent and ligand-efficient antagonist for the Adenosine A2A receptor, offering highly promising therapeutic avenues for Parkinson's disease and various oncological targets[3][7].
References
-
Congreve, M., et al. "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]
-
Majumder, A., et al. "Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles." MDPI, 2020. URL:[Link]
-
Mohamed, H., et al. "Pharmacological Evaluation of Novel 1,2,4-triazine Derivatives Containing Thiazole Ring against Hepatocellular Carcinoma." Current Bioactive Compounds, Bentham Science Publishers, 2022. URL:[Link]
-
Carpenter, B., & Lebon, G. "Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation." Frontiers in Pharmacology, 2017. URL:[Link]
-
Mordarski, M., et al. "Antitumor properties of selected 1,2,4-triazine derivatives." Arch Immunol Ther Exp (Warsz), PubMed, 1980. URL:[Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-methoxy-3-phenyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and synthetic accessibility.[1] This guide provides an in-depth technical exploration of the electronic characteristics of 5-methoxy-3-phenyl-1,2,4-triazine, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated energy gap. Understanding these fundamental electronic parameters is crucial for predicting molecular reactivity, designing novel therapeutic agents, and developing advanced organic electronic materials. This document will detail both experimental and computational methodologies for determining these properties, offering field-proven insights and self-validating protocols.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms. This nitrogen-rich structure imparts a distinct electron-deficient character, making it a versatile building block in the design of a wide array of functional molecules.[2] In the realm of drug discovery, 1,2,4-triazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] Notably, compounds bearing this core have been investigated as kinase inhibitors and adenosine A2A receptor antagonists for conditions like Parkinson's disease.[1][5] The electronic properties of these molecules, particularly the HOMO-LUMO gap, are pivotal in their biological activity, influencing their interaction with molecular targets and their metabolic stability.[6]
From a materials science perspective, the electron-accepting nature of the 1,2,4-triazine ring makes its derivatives promising candidates for use in organic light-emitting diodes (OLEDs) as electron transport materials.[2][7] The ability to tune the HOMO-LUMO gap through synthetic modifications allows for the rational design of materials with specific optoelectronic properties.
This guide will focus on a specific derivative, 5-methoxy-3-phenyl-1,2,4-triazine, to illustrate the methodologies used to characterize the electronic properties of this important class of compounds.
The Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor.
-
LUMO: This is the innermost orbital without electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy level suggests a better electron acceptor.
The HOMO-LUMO energy gap (ΔE) is the energy difference between these two orbitals. This gap is a critical parameter that provides insights into:
-
Chemical Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[6]
-
Electronic Excitations: The energy of the lowest electronic transition, often observed in UV-Vis spectroscopy, is related to the HOMO-LUMO gap.
-
Molecular Electronics: The HOMO-LUMO gap is analogous to the band gap in semiconductors and is a key factor in determining the electronic and optical properties of organic materials.
Experimental Determination of Electronic Properties
The electronic properties of 5-methoxy-3-phenyl-1,2,4-triazine can be experimentally investigated using electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.
3.1.1. Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or N,N-dimethylformamide). The supporting electrolyte is crucial to ensure conductivity of the solution.
-
-
Preparation of the Analyte Solution:
-
Dissolve a known concentration (typically 1-5 mM) of 5-methoxy-3-phenyl-1,2,4-triazine in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Scan the potential of the working electrode from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s).
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Internal Reference:
-
After recording the voltammogram of the sample, add a small amount of an internal reference with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record another voltammogram. This allows for accurate calibration of the potential scale.
-
3.1.2. Data Analysis and Interpretation
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram. These values can then be used to estimate the HOMO and LUMO energy levels using the following empirical equations:
-
EHOMO (eV) = -[Eox - Eref + 4.8]
-
ELUMO (eV) = -[Ered - Eref + 4.8]
Where Eref is the potential of the reference electrode versus the vacuum level (for Fc/Fc+, this value is approximately 4.8 eV).[10]
The HOMO-LUMO gap can then be calculated as:
-
ΔEelectrochem (eV) = ELUMO - EHOMO
| Parameter | Symbol | Typical Value Range (for 1,2,4-triazines) |
| Onset Oxidation Potential | Eox | +1.0 to +2.0 V (vs. Ag/AgCl) |
| Onset Reduction Potential | Ered | -1.0 to -2.0 V (vs. Ag/AgCl) |
| HOMO Energy | EHOMO | -5.5 to -6.5 eV |
| LUMO Energy | ELUMO | -2.5 to -3.5 eV |
| Electrochemical Gap | ΔEelectrochem | 2.5 to 3.5 eV |
Note: These are typical value ranges for 1,2,4-triazine derivatives and the specific values for 5-methoxy-3-phenyl-1,2,4-triazine will need to be determined experimentally.
Diagram: Cyclic Voltammetry Workflow
Caption: Workflow for determining HOMO/LUMO energies via cyclic voltammetry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of light promotes an electron from an occupied orbital to an unoccupied orbital, and the energy of this transition is related to the HOMO-LUMO gap.
3.2.1. Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection:
-
Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest (typically 200-800 nm). Common solvents include chloroform, dichloromethane, and acetonitrile.[11]
-
-
Solution Preparation:
-
Prepare a dilute solution of 5-methoxy-3-phenyl-1,2,4-triazine in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
-
Spectrometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette containing only the pure solvent.
-
-
Measurement:
-
Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition (often a π-π* transition for conjugated systems).[12]
-
Determine the onset of the absorption band (λonset).
-
3.2.2. Data Analysis and Interpretation
The optical HOMO-LUMO gap (ΔEoptical) can be estimated from the onset of the absorption spectrum using the following equation:
-
ΔEoptical (eV) = 1240 / λonset (nm)
It is important to note that the optical gap is typically larger than the electrochemical gap due to exciton binding energy in the excited state.
| Parameter | Symbol | Typical Value Range (for 1,2,4-triazines) |
| Wavelength of Max Absorption | λmax | 300 - 450 nm[13] |
| Onset of Absorption | λonset | 350 - 500 nm |
| Optical Gap | ΔEoptical | 2.5 - 3.5 eV |
Note: These are typical value ranges for 1,2,4-triazine derivatives and the specific values for 5-methoxy-3-phenyl-1,2,4-triazine will need to be determined experimentally.
Computational Determination of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It provides a theoretical framework to calculate HOMO and LUMO energies and visualize the distribution of these orbitals.
Density Functional Theory (DFT) Calculations
4.1.1. Computational Protocol
-
Molecular Geometry Optimization:
-
The first step is to obtain the lowest energy conformation of the 5-methoxy-3-phenyl-1,2,4-triazine molecule. This is typically done using a molecular mechanics force field (e.g., MM+) followed by a more accurate DFT optimization.[14]
-
-
DFT Calculation:
-
Perform a single-point energy calculation on the optimized geometry using a suitable DFT functional and basis set.
-
Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules and generally provides a good balance between accuracy and computational cost.[15][16]
-
Basis Set: A basis set such as 6-31G(d,p) or 6-311++G(d,p) is commonly employed.[6][11] The choice of basis set can influence the accuracy of the calculated energies.
-
-
Data Extraction and Analysis:
-
From the output of the DFT calculation, the energies of the HOMO and LUMO are obtained.
-
The theoretical HOMO-LUMO gap is simply the difference between these two energies: ΔEtheory = ELUMO - EHOMO .
-
The electron density distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.[13]
-
Diagram: DFT Calculation Workflow
Caption: A typical workflow for calculating HOMO-LUMO properties using DFT.
Interpreting Computational Results
For 1,2,4-triazine derivatives, DFT calculations often show that the HOMO is primarily localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient triazine ring and any attached acceptor groups.[13] This charge separation upon electronic excitation is a key feature of these molecules and is important for their applications in both biology and materials science.
| Parameter | Symbol | Typical Calculated Value Range (for 1,2,4-triazines) |
| Calculated HOMO Energy | EHOMO | -6.0 to -7.0 eV |
| Calculated LUMO Energy | ELUMO | -1.5 to -2.5 eV |
| Calculated Energy Gap | ΔEtheory | 4.0 to 5.0 eV |
Note: DFT calculations are performed in the gas phase and may differ from experimental values obtained in solution. The calculated energy gap is generally larger than the experimental gap.
Applications in Drug Development and Materials Science
The electronic properties of 5-methoxy-3-phenyl-1,2,4-triazine, particularly its HOMO-LUMO gap, have significant implications for its potential applications.
-
Drug Development: A smaller HOMO-LUMO gap can correlate with higher reactivity, which might be desirable for covalent inhibitors or prodrugs. Conversely, a larger gap suggests greater stability, which is often a prerequisite for orally bioavailable drugs. The distribution of the HOMO and LUMO can guide the design of derivatives with improved binding affinity to biological targets by identifying regions of the molecule that are likely to participate in charge-transfer interactions.[14]
-
Materials Science: In the context of OLEDs, the LUMO level of an electron transport material should be aligned with the LUMO of the emissive layer to facilitate efficient electron injection. The HOMO level should be sufficiently low to block holes from passing through to the cathode. By synthetically tuning the substituents on the 1,2,4-triazine core, the HOMO and LUMO levels can be modulated to optimize device performance.[2]
Conclusion
The electronic properties of 5-methoxy-3-phenyl-1,2,4-triazine, centered around its HOMO-LUMO energy gap, are fundamental to its behavior and potential applications. This guide has outlined a comprehensive approach to characterizing these properties through a combination of experimental techniques—cyclic voltammetry and UV-Vis spectroscopy—and computational methods, primarily Density Functional Theory. By following the detailed protocols and understanding the underlying principles, researchers can gain valuable insights into the electronic structure of this and related 1,2,4-triazine derivatives. This knowledge is paramount for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
- Lavanya, M., & Mahalakshmi, C. M. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
- BenchChem. (2025).
- Sakr, M. A. S., & Abou Kana, M. T. H. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence, 32(6), 2053–2063.
- Ahmed, H. E. A., Amer, A., Senior, S. A., Ihmaid, S., Almalghrabi, M., El Massry, A.-M., Ahmed, S., Musa, A., Almikhlafi, M. A., Salama, S. A., & Elhenawy, A. A. (2022). Extensive Study of DFT-Quantum Calculations Based QSAR Modeling of Fused 1,2,4-Triazine Derivatives Revealed Potent CYP1A1 Inhibitors. Bioorganic Chemistry, 125, 105869.
- Sakr, M. A. S., & Abou Kana, M. T. H. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence, 32(6), 2053–2063.
- Tahir, M. H., et al. (2015). Synthesis, spectroscopic (UV-vis and GIAO NMR)
- Kumar, R., et al. (2014). 1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 14(2), 168-207.
- Al-Masoudi, N. A., & Al-Salihen, A. H. (2025).
- Montalbano, A., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.
- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903.
- Arkak, A., et al. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances.
- Sakr, M. A. S., & Abou Kana, M. T. H. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications.
- Al-Heniti, S., et al. (2025). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative.
- Al-Salahi, R., et al. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 11.
- ResearchGate. (n.d.). UV-vis absorption spectra of 1a and 1b in CH 2 Cl 2 . The inset...
- Gholivand, M. B., et al. (2025). Study the Electrochemical Reduction of Some Triazines in N,N-Dimethylformamide at Glassy Carbon Electrode.
- Ahmed, M. J., et al. (2010). Electrochemical Behavior of 1,2,4-Triazole and Benzotriazole at Glassy Carbon Electrode in Acidic Media.
- de Oliveira, L. A., & de Lima, J. E. (n.d.). l,iVtf2,1,2,4 TRIAZOLE - AND BENZOTRIAZOLE - PENTACYANOFERRATE (II) COM. Portugaliae Electrochimica Acta.
- Kumar, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
-
Rowe, J. M., et al. (2026). Positional Methyl Effects in Benzo[e][1][6][14]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][1][6][14]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. Molbank, 2026(1), M1567.
- Sakr, M. A. S., & Abou Kana, M. T. H. (2022).
- Kułaga, D., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Semantic Scholar.
-
Gomaa, A. M., et al. (2023). Synthesis of pyrido-annelated[1][6][14][15]tetrazines,[1][6][14]triazepine, and[1][6][14][15]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1).
- BenchChem. (2025). 5-Phenyl-1,2,4-Triazine Derivatives in Organic Light-Emitting Diodes (OLEDs).
- BenchChem. (2025). Application Notes and Protocols: 5-Phenyl-1,2,4-triazine in Medicinal Chemistry.
- Fakis, M., et al. (2023). Centripetal triazine chromophores: towards efficient two-photon absorbers and highly emissive polyimide films.
- Maji, B., et al. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole.
- Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45.
- Amonov, M., et al. (n.d.). Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP)
-
CymitQuimica. (n.d.). 5-(3-Methoxy-phenyl)-[1][6][14]triazin-3-ylamine.
- Abdel-Rahman, L. H., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 8(15), 13867-13884.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irjweb.com [irjweb.com]
- 7. 1,2,4-triazine derived binuclear lead( ii ) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emittin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03383C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
- 15. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Application Note: Step-by-Step Synthesis and Mechanistic Evaluation of 5-Methoxy-3-phenyl-1,2,4-triazine Derivatives
Introduction & Mechanistic Rationale
1,2,4-Triazines are highly electron-deficient heteroaromatic scaffolds widely utilized in medicinal chemistry, materials science, and as precursors for complex fused heterocycles. The substitution pattern at the C3, C5, and C6 positions dictates their biological activity and reactivity. Specifically, 5-methoxy-3-phenyl-1,2,4-triazine derivatives serve as critical intermediates for synthesizing complex polycyclic systems, such as 6-azapurines (imidazo[4,5-e]-1,2,4-triazines), via tandem nucleophilic aromatic substitution ( SNAr ) and cyclization reactions ()[1][2].
Causality and Experimental Design
The direct synthesis of 5-alkoxy-1,2,4-triazines via one-pot condensation is synthetically challenging due to competing side reactions. Therefore, a robust, high-yielding three-step sequence is employed:
-
Condensation and Cyclization : Benzamidrazone reacts with an α -keto ester (ethyl glyoxylate) to form the thermodynamically stable 3-phenyl-1,2,4-triazin-5(2H)-one. The regioselectivity is driven by the high nucleophilicity of the amidrazone's terminal nitrogen attacking the highly electrophilic aldehyde carbonyl, followed by intramolecular cyclization at the ester carbon.
-
Deoxychlorination : The 5-oxo tautomer is converted into a highly reactive 5-chloro-3-phenyl-1,2,4-triazine using phosphorus oxychloride ( POCl3 ) and a base ( N,N -dimethylaniline). The base neutralizes the generated HCl and facilitates the formation of a transient Vilsmeier-type intermediate, driving the equilibrium toward the chloride derivative and preventing the acidic degradation of the triazine core.
-
Nucleophilic Aromatic Substitution ( SNAr ) : The 1,2,4-triazine ring is inherently electron-poor due to its three electronegative nitrogen atoms. Ab initio quantum-chemistry calculations demonstrate that the C5 position—flanked by N4 and N6—carries a strong partial positive charge, making it highly activated toward SNAr ()[3]. Treatment with sodium methoxide ( NaOMe ) rapidly and cleanly yields the 5-methoxy derivative.
Process Visualization
Three-step synthetic workflow for 5-methoxy-3-phenyl-1,2,4-triazine via SNAr.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1,2,4-triazin-5(2H)-one
Objective: Construct the 1,2,4-triazine core via a condensation-cyclization cascade.
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend benzamidrazone hydrochloride (10.0 g, 58.3 mmol) in absolute ethanol (100 mL).
-
Neutralization : Add triethylamine (8.1 mL, 58.3 mmol) dropwise at room temperature and stir for 15 minutes to liberate the free amidrazone.
-
Condensation : Slowly add ethyl glyoxylate (50% solution in toluene, 13.1 mL, ~64.1 mmol). The solution will turn pale yellow.
-
Cyclization : Heat the reaction mixture to reflux (80 °C) for 4 hours.
-
Isolation : Cool the mixture to 0 °C in an ice bath. A precipitate will form. Filter the solid under vacuum, wash with cold ethanol (2 × 20 mL), and dry in vacuo.
Self-Validating Checkpoint: The product should precipitate cleanly upon cooling. A sharp melting point and the presence of a strong lactam N−H stretch (~3150 cm−1 ) and C=O stretch (~1680 cm−1 ) in FT-IR confirm the oxo-tautomer formation.
Protocol 2: Synthesis of 5-Chloro-3-phenyl-1,2,4-triazine
Objective: Activate the C5 position for subsequent nucleophilic attack.
-
Preparation : To a flame-dried 100 mL two-neck flask under argon, add 3-phenyl-1,2,4-triazin-5(2H)-one (5.0 g, 28.9 mmol) and phosphorus oxychloride ( POCl3 , 25 mL).
-
Activation : Add N,N -dimethylaniline (5.5 mL, 43.3 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.
-
Reflux : Heat the dark mixture to reflux (105 °C) for 3 hours.
-
Work-up : Cool to room temperature and concentrate in vacuo to remove excess POCl3 . Carefully pour the thick residue into crushed ice (200 g) with vigorous stirring.
-
Extraction : Extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO3 solution (2 × 50 mL) and brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purification : Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
Self-Validating Checkpoint: TLC analysis (20% EtOAc/Hexane) will show the complete disappearance of the highly polar starting material ( Rf≈0.1 ) and the appearance of a fast-moving, strongly UV-active spot ( Rf≈0.6 ).
Protocol 3: Synthesis of 5-Methoxy-3-phenyl-1,2,4-triazine
Objective: Execute a regioselective SNAr to yield the final methoxy derivative.
-
Preparation : Dissolve 5-chloro-3-phenyl-1,2,4-triazine (3.0 g, 15.7 mmol) in anhydrous methanol (40 mL) under an argon atmosphere and cool to 0 °C.
-
Substitution : Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (0.5 M, 34.5 mL, 17.2 mmol) dropwise over 15 minutes.
-
Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching & Extraction : Quench the reaction by adding water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 40 mL).
-
Isolation : Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure. Recrystallize the crude product from a mixture of hexanes/ethyl acetate (4:1) to afford the pure product.
Self-Validating Checkpoint: 1H NMR validation is definitive here; the spectrum will show the emergence of a sharp, integrated 3H singlet at approximately δ 4.15 ppm, confirming the methoxy substitution.
Quantitative Data Summaries
Table 1: Summary of Reaction Conditions and Yields
| Step | Transformation | Reagents & Solvents | Temp & Time | Yield (%) |
| 1 | Condensation & Cyclization | Benzamidrazone, Ethyl glyoxylate, Et3N , EtOH | 80 °C, 4 h | 82% |
| 2 | Deoxychlorination | POCl3 , N,N -Dimethylaniline | 105 °C, 3 h | 74% |
| 3 | SNAr Methoxylation | NaOMe , Anhydrous MeOH | 0 °C to RT, 3 h | 88% |
Table 2: Analytical Characterization Data ( 1H NMR and MS)
| Compound | Appearance | 1H NMR ( CDCl3 , δ ppm, 400 MHz) | ESI-MS ( m/z ) |
| 3-Phenyl-1,2,4-triazin-5(2H)-one | Pale yellow solid | 13.82 (br s, 1H, NH), 8.78 (s, 1H, H-6), 8.12-8.05 (m, 2H, Ph), 7.60-7.48 (m, 3H, Ph) | 174.0 [M+H]+ |
| 5-Chloro-3-phenyl-1,2,4-triazine | Yellow solid | 9.15 (s, 1H, H-6), 8.45-8.38 (m, 2H, Ph), 7.65-7.52 (m, 3H, Ph) | 192.0 [M(35Cl)+H]+ |
| 5-Methoxy-3-phenyl-1,2,4-triazine | Off-white solid | 8.98 (s, 1H, H-6), 8.42-8.35 (m, 2H, Ph), 7.58-7.48 (m, 3H, Ph), 4.15 (s, 3H, OCH3 ) | 188.1 [M+H]+ |
References
-
Beresnev, D. G., Rusinov, G. L., Chupakhin, O. N., & Neunhoeffer, H. (2000). Interaction of 5-methoxy-1,2,4-triazines with ureas as a new route to 6-azapurines. Mendeleev Communications, 10(2), 58-59. URL:[Link]
-
Martins, M. A. P., et al. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Catalysts, 10(6), 631. URL:[Link]
-
Neunhoeffer, H. (2008). Comprehensive Heterocyclic Chemistry III, Vol. 9: Six-membered Rings With Three Or More Heteroatoms. Elsevier. URL:[Link]
Sources
Application Notes and Protocols for 1,2,4-Triazine, 5-methoxy-3-phenyl- as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of 5-methoxy-3-phenyl-1,2,4-triazine as a versatile N-heterocyclic ligand in transition metal catalysis. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying scientific principles to empower researchers in their experimental design.
Introduction: The Potential of 1,2,4-Triazine Ligands in Catalysis
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science due to its unique electronic properties and diverse biological activities.[1][2][3][4] In the realm of catalysis, nitrogen-containing heterocycles are crucial as ligands for transition metals, influencing the stability, activity, and selectivity of the catalytic system.[5] The electron-deficient nature of the 1,2,4-triazine ring, coupled with the presence of multiple nitrogen donor atoms, makes it an intriguing candidate for ligand design. The introduction of a phenyl group at the 3-position and a methoxy group at the 5-position allows for fine-tuning of the ligand's steric and electronic properties.
The 5-methoxy-3-phenyl-1,2,4-triazine ligand is anticipated to coordinate with transition metals, such as palladium, through one of its nitrogen atoms, thereby forming stable and catalytically active complexes. These complexes are particularly promising for cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[6][7][8]
Part 1: Synthesis of 5-methoxy-3-phenyl-1,2,4-triazine Ligand
A plausible synthetic route to 5-methoxy-3-phenyl-1,2,4-triazine involves the condensation of a suitable 1,2-dicarbonyl compound with benzamidrazone, followed by methoxylation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target ligand.
Experimental Protocol: Synthesis of 5-methoxy-3-phenyl-1,2,4-triazine
Materials:
-
Benzamidrazone hydrochloride
-
Methoxy-glyoxal (40% in water)
-
Sodium acetate
-
Ethanol
-
Acetic acid
-
Oxidizing agent (e.g., copper(II) acetate)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve benzamidrazone hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water (3:1). Stir the solution at room temperature for 15 minutes.
-
Condensation: To the stirred solution, add methoxy-glyoxal (1 equivalent) dropwise over 10 minutes.
-
Cyclization: Add a catalytic amount of acetic acid and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: After completion of the cyclization, cool the reaction mixture to room temperature. Add an oxidizing agent, such as copper(II) acetate (1.2 equivalents), and continue stirring at room temperature overnight to facilitate aromatization.
-
Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-methoxy-3-phenyl-1,2,4-triazine ligand.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of a Palladium(II) Complex
The synthesized 1,2,4-triazine ligand can be used to prepare transition metal complexes. Here, we describe a general procedure for the synthesis of a palladium(II) complex.
Coordination of the Ligand
Caption: Proposed structure of a Pd(II) complex.
Experimental Protocol: Synthesis of Dichloro-bis(5-methoxy-3-phenyl-1,2,4-triazine)palladium(II)
Materials:
-
5-methoxy-3-phenyl-1,2,4-triazine (the synthesized ligand)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation of Palladium Precursor Solution: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), suspend palladium(II) chloride (1 equivalent) in anhydrous acetonitrile.
-
Ligand Addition: In a separate flask, dissolve 5-methoxy-3-phenyl-1,2,4-triazine (2.1 equivalents) in anhydrous acetonitrile.
-
Complexation: Add the ligand solution to the palladium(II) chloride suspension. Heat the reaction mixture to reflux for 24 hours. The initial suspension should gradually become a clear solution.
-
Isolation of the Complex: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under vacuum until a precipitate begins to form.
-
Precipitation and Washing: Add anhydrous diethyl ether to the concentrated solution to complete the precipitation of the complex.
-
Drying: Collect the solid product by filtration under inert atmosphere, wash with anhydrous diethyl ether, and dry under high vacuum.
Characterization: The resulting palladium complex should be characterized by FT-IR, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm its structure.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing N-heterocyclic ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions.[6][9][10] The following protocol details the use of the synthesized palladium complex as a pre-catalyst for the coupling of an aryl bromide with an arylboronic acid.
Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Dichloro-bis(5-methoxy-3-phenyl-1,2,4-triazine)palladium(II) (pre-catalyst)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.01 mol%), 4-bromotoluene (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen). Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Expected Results and Data Presentation
The catalytic activity of the newly synthesized palladium complex should be evaluated by determining the yield of the cross-coupling product. A summary of expected results based on similar catalytic systems is presented below.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | 0.01 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >85 |
| 3 | 0.01 | Cs₂CO₃ | Toluene | 110 | 10 | >95 |
Conclusion and Future Outlook
The 5-methoxy-3-phenyl-1,2,4-triazine ligand represents a promising scaffold for the development of novel transition metal catalysts. The protocols provided herein offer a solid foundation for the synthesis of the ligand, its palladium complex, and its application in the Suzuki-Miyaura cross-coupling reaction. Further research can explore the use of this ligand with other transition metals and in a wider range of catalytic transformations, including other cross-coupling reactions (e.g., Sonogashira, Heck), C-H activation, and asymmetric catalysis. The modular nature of the 1,2,4-triazine synthesis allows for the facile introduction of various substituents, enabling the creation of a library of ligands with tailored electronic and steric properties for specific catalytic applications.
References
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
-
Wikipedia. (n.d.). Palladium–NHC complex. Retrieved from [Link]
- Sarı, M., Aktaş, A., & Gürbüz, N. (2020). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 44(3), 969-977.
- César, V., & Labande, A. (2012). NHC–Palladium Complexes in Catalysis.
- Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions — A synthetic chemist′s perspective. Chemical Society Reviews, 40(10), 5151-5169.
- Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2012). A General Approach to Selective Functionalization of 1,2,4-Triazines Using Organometallics in Palladium-Catalyzed Cross-Coupling and Addition Reactions. Synthesis, 44(22), 3465-3476.
- Kumar, A., Singh, P., & Kumar, S. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
- de la Torre, B. G., & Albericio, F. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1373-1384.
- Wolińska, E. (2016). Chiral oxazoline ligands with two different six-membered azaheteroaromatic rings - Synthesis and application in the Cu-catalyzed nitroaldol reaction. Tetrahedron: Asymmetry, 27(4-5), 185-194.
- Al-Masoudi, N. A., & Al-Sultani, H. K. (2022). Co(II), Ni(II), and Cu(II) complexes derived from 1,2,4-triazine: synthesis, characterization, anticancer activity, DFT, and molecular docking studies with a COVID-19 protein receptor.
- Al-Ghezi, B. S. M., Kovalev, I. S., & Sangalova, M. V. (2024). Synthesis and luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. Inorganica Chimica Acta, 565, 122045.
- Marandi, F., & Ghammamy, S. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances, 14(30), 21360-21369.
- Ghorab, M. M., & Al-Said, M. S. (2025). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678.
- Barra, A., & Ruiz-García, R. (2021). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII)
- Al-Amiery, A. A., & Kadhum, A. A. H. (2014). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
- Riela, S., & Girasolo, M. A. (2024). Recent advances in the use of PTA and its derivatives as stabilizing ligands for transition metal complexes in catalysis. Inorganica Chimica Acta, 569, 122177.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
- Kumar, R., & Singh, H. B. (2014). Novel Trisphosphine Ligand Containing 1,3,5-Triazine Core, [2,4,6-C3N3{C6H4PPh2-p}3]: Synthesis and Transition Metal Chemistry. Inorganic Chemistry, 53(3), 1543-1552.
- Iosub, V., & Lhermitte, F. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 3(5), 324-340.
- Edraki, N., & Mehdipour, A. R. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 233-243.
-
Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][6][11][12]Triazine from Pivotal Intermediate. Molbank, 2005(3), M433.
- Butler, R. N., & O'Halloran, G. A. (1986). A study of the methylation of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H). Journal of the Chemical Society, Perkin Transactions 1, 1087-1092.
- Al-Masoudi, N. A. (2022). Synthesis And Characterization Of New 1,2,4- Triazine Based On 2,5-Dihydrazino-1,3,4- Thiadiazole.
- Al-Amiery, A. A., & Kadhum, A. A. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Journal of the Indian Chemical Society, 102(6), 101645.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
In vitro biological assay protocols for 5-methoxy-3-phenyl-1,2,4-triazine compounds
An Application Guide to the In Vitro Biological Evaluation of 5-methoxy-3-phenyl-1,2,4-triazine Compounds
Introduction: Unlocking the Potential of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Specifically, substitutions at the 3, 5, and 6 positions can profoundly influence the therapeutic profile, leading to potent agents such as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and compounds that trigger apoptosis in cancer cells.[2][3][4][5]
This guide focuses on 5-methoxy-3-phenyl-1,2,4-triazine compounds, a specific subclass with significant therapeutic promise. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a robust framework of detailed in vitro biological assay protocols to comprehensively characterize these novel chemical entities. The protocols herein are not merely procedural lists; they are built on a foundation of scientific rationale, explaining the causality behind experimental choices and incorporating self-validating systems to ensure data integrity and trustworthiness.
The initial characterization of a novel compound series begins with a tiered screening approach. We will first establish the general cellular toxicity to define a working concentration range, followed by targeted assays to identify specific molecular targets and mechanistic assays to elucidate the downstream cellular consequences of compound activity.
Section 1: Foundational Analysis - General Cytotoxicity Screening
Before investigating specific mechanisms, it is critical to determine the concentration at which a compound elicits a cytotoxic effect.[6][7] This initial screen is fundamental for all downstream experiments, as it establishes the appropriate concentration range for target-specific and mechanistic assays, distinguishing between targeted pharmacological effects and non-specific toxicity.[8] Assays based on metabolic activity are a reliable and high-throughput method for this purpose.
Principle of Metabolic Assays (MTT & Resazurin)
Viable, metabolically active cells possess reductase enzymes that can reduce tetrazolium salts (like MTT) or resazurin into colored or fluorescent products, respectively. The quantity of the resulting product is directly proportional to the number of viable cells. A decrease in signal in the presence of a test compound indicates a reduction in cell viability or proliferation.
Table 1: Recommended Cell Lines for Initial Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Commonly used, well-characterized epithelial line.[9][10] |
| HCT-116 | Colon Cancer | Represents another common solid tumor type; known for p53 wild-type status.[11] |
| A549 | Lung Cancer | Standard model for lung adenocarcinoma.[3][11] |
| HEK-293 | Normal Kidney | Often used as a non-cancerous control to assess selective toxicity. |
Protocol 1.1: Cytotoxicity Assessment via Resazurin Assay
This protocol is preferred for its simplicity, high sensitivity, and non-destructive nature, which allows for multiplexing with other assays.
Materials:
-
Test Compounds (5-methoxy-3-phenyl-1,2,4-triazine derivatives) dissolved in DMSO (10 mM stock).
-
Selected cell lines (from Table 1).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well clear-bottom, black-walled tissue culture plates.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Positive control (e.g., Doxorubicin or Staurosporine).
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Causality: The seeding density must be optimized to ensure cells are in the exponential growth phase during the experiment and do not become over-confluent, which can affect metabolic rate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Also prepare dilutions for the positive control and a vehicle control (DMSO concentration matched to the highest compound concentration, typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
Trustworthiness: Including a vehicle control is essential to confirm that the solvent used to dissolve the compounds does not have a toxic effect on its own. A positive control validates that the assay system can detect a cytotoxic response.
-
-
Resazurin Incubation:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]
-
Section 2: Target-Based Assays - Identifying Molecular Interactions
Based on the known activities of the broader 1,2,4-triazine class, protein kinases and GPCRs are highly probable targets.[2][5] Direct measurement of compound interaction with these targets is a critical step in drug discovery.
Workflow for Compound Characterization
Caption: General workflow for in vitro characterization.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Universal Assay)
Principle: Protein kinases catalyze the transfer of phosphate from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction in a two-step process. First, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity. This assay is universal and can be used with virtually any kinase and substrate.[12]
Materials:
-
Recombinant Kinase of interest (e.g., VEGFR-2, EGFR, AKT).[2][11]
-
Kinase-specific substrate (peptide or protein).
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and buffers).
-
Test Compounds and a known inhibitor for the target kinase (positive control, e.g., Sunitinib for VEGFR-2).
-
384-well white plates.
-
Luminometer.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2 µL of test compound dilution (in kinase buffer).
-
Add 2 µL of a 2.5X enzyme/substrate mixture.
-
Causality: The concentrations of enzyme and substrate should be optimized to be near their Km values to ensure the assay is sensitive to competitive inhibitors.
-
To initiate the reaction, add 1 µL of 5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background (no enzyme control).
-
Normalize data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot % Kinase Activity against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀.[13]
-
Protocol 2.2: Competitive Radioligand Receptor Binding Assay
Principle: This assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand ('tracer') for binding to the receptor.[14][15] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound. This is a gold-standard method for determining binding affinity (Ki).[16]
Materials:
-
Cell membranes or purified receptor preparation (e.g., expressing Adenosine A₂A receptor).[5]
-
Radiolabeled ligand (e.g., [³H]-ZM241385 for A₂A).
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of ZM241385).
-
Test Compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a MicroBeta scintillation counter.
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, combine in the following order:
-
Causality: Using the radioligand at its Kd ensures the assay is sensitive to competition. High concentrations would require much higher competitor concentrations to displace the tracer.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[17]
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Trustworthiness: Rapid filtration and cold washes are critical to minimize dissociation of the ligand-receptor complex during the wash steps.
-
-
Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 3: Cell-Based Mechanistic Assays - Understanding Cellular Impact
Once a compound's cytotoxicity and direct target interactions are established, the next step is to understand how it affects the cell. Mechanistic assays reveal the downstream consequences of target engagement, such as inducing programmed cell death or altering cell division.
Protocol 3.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[19] Flow cytometry can then distinguish between four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Debris.
Caption: Principle of Annexin V / PI Apoptosis Assay.
Materials:
-
Cells treated with test compounds at 1X, 5X, and 10X their IC₅₀ values for 24-48 hours.
-
Positive control (e.g., Staurosporine).
-
Annexin V-FITC and Propidium Iodide Staining Kit.
-
1X Binding Buffer (provided in the kit).
-
Flow Cytometer.
Step-by-Step Methodology:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Trustworthiness: Unstained, single-stained (Annexin V only, PI only), and positive control samples are crucial for setting up the flow cytometer gates and compensation correctly.[18]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Use the single-stain controls to set the quadrants.
-
Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present.[20][21] By staining fixed and permeabilized cells with PI, a flow cytometer can measure the fluorescence intensity of individual cells. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[21][22] A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.
Materials:
-
Cells treated with test compounds at relevant concentrations.
-
Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
Cold 70% Ethanol.
-
PBS.
-
PI/RNase Staining Buffer.
-
Flow Cytometer.
Step-by-Step Methodology:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Causality: Dropwise addition of cold ethanol prevents cell clumping and ensures proper fixation, which is critical for quality DNA staining.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Causality: RNase is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel and acquire data for at least 20,000 cells.
-
-
Data Analysis:
-
Generate a histogram of cell count versus DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any phase-specific arrest.
-
Protocol 3.3: Cell Signaling Pathway Analysis using Reporter Assays
Principle: Reporter gene assays are powerful tools to study the modulation of specific signaling pathways.[23][24] These assays utilize a cell line that has been engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB, AP-1, STAT).[24][25] If a test compound activates or inhibits the signaling pathway, the corresponding transcription factor will be activated or suppressed, leading to a measurable change in the expression of the reporter gene.[25]
Materials:
-
Signaling pathway reporter cell line (e.g., NF-κB-Luciferase HEK293 cells).
-
Test Compounds.
-
Appropriate stimulus for the pathway (e.g., TNF-α to activate NF-κB).
-
Luciferase Assay Reagent (e.g., ONE-Glo™ or Bright-Glo™).
-
96-well white tissue culture plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed the reporter cell line in a 96-well white plate and allow it to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Causality: Pre-incubation allows the compound to enter the cells and interact with its target before the pathway is stimulated.
-
-
Pathway Stimulation:
-
Add the specific stimulus (e.g., TNF-α) to the wells to activate the signaling pathway. Include a non-stimulated control.
-
Incubate for an appropriate time (e.g., 6-8 hours for NF-κB activation).
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10 minutes to ensure complete lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal of stimulated wells to the signal from a constitutively expressed control reporter (if available) or to cell viability data from a parallel plate to account for cytotoxicity.
-
Calculate the fold change in reporter activity relative to the stimulated vehicle control.
-
Determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators) of the compound on the signaling pathway.
-
References
-
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
-
Infinix Bio. Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. Infinix Bio. [Link]
-
CD BioSciences. Cell Signaling Pathway Reporter Screening. CD BioSciences. [Link]
-
Creative Bioarray. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Creative Bioarray. [Link]
-
University of South Florida Health. Apoptosis Protocols. USF Health. [Link]
-
Bio-protocol. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
BPS Bioscience. Cell Signaling Pathway Screening & Profiling. BPS Bioscience. [Link]
-
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Crown Bioscience. Cytotoxicity Assays | Life Science Applications. Crown Bioscience. [Link]
-
NCBI. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NCBI. [Link]
-
Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
-
SpringerLink. Radioligand binding methods: practical guide and tips. SpringerLink. [Link]
-
PharmaLegacy. Kinase/Enzyme Assays. PharmaLegacy. [Link]
-
NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
NCBI. The palette of techniques for cell cycle analysis. NCBI. [Link]
-
J-Stage. Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. J-Stage. [Link]
-
NCBI. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. NCBI. [Link]
-
Arabian Journal of Chemistry. (2021, October 21). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Arabian Journal of Chemistry. [Link]
-
SPIE Digital Library. (2008, May 2). Development of cell-based quantitative evaluation method for cell cycle-arrest type cancer drugs for apoptosis by high precision surface plasmon resonance sensor. SPIE Digital Library. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
MDPI. (2020, May 16). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. MDPI. [Link]
-
Biocompare. (2023, April 18). Methods for Cell Cycle Analysis. Biocompare. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
International Journal of Pharmacology. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link]
-
University of Utah Flow Cytometry. (2023, December 28). Cell Cycle. University of Utah. [Link]
-
ACS Publications. (2012, January 17). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
baseclick. Cell Cycle Analysis: Techniques & Applications. baseclick. [Link]
-
SpringerLink. (2023, October 17). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. SpringerLink. [Link]
-
ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
ResearchGate. (2024, March 16). (PDF) 1,2,4-Triazolo[1,5-a][18][24][26]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 3. Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 4. imrpress.com [imrpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. omicsonline.org [omicsonline.org]
- 7. opentrons.com [opentrons.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. biocompare.com [biocompare.com]
- 21. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 22. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 23. infinixbio.com [infinixbio.com]
- 24. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bmglabtech.com [bmglabtech.com]
Topic: Preparation of 1,2,4-Triazine, 5-methoxy-3-phenyl- for High-Throughput Pharmaceutical Screening
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Its value in drug discovery necessitates robust and scalable synthetic routes coupled with standardized protocols for sample preparation to ensure data integrity in high-throughput screening (HTS). This document provides a comprehensive guide for the multi-step synthesis, purification, characterization, and HTS-ready formulation of a representative analog, 5-methoxy-3-phenyl-1,2,4-triazine. The protocols herein are designed to be self-validating, incorporating critical quality control checkpoints to yield high-purity material suitable for large-scale screening campaigns.
Strategic Approach to Synthesis
The synthesis of substituted 1,2,4-triazines is well-documented, with the most common and versatile method being the cyclocondensation of a 1,2-dicarbonyl compound with a suitable nitrogen-containing precursor like an amidrazone.[1][3] This approach offers a convergent and reliable pathway to the core triazine ring system.
For the target molecule, 5-methoxy-3-phenyl-1,2,4-triazine, a direct one-pot synthesis is challenging due to the desired methoxy substitution at the C5 position. A more robust and logical strategy involves a multi-step sequence:
-
Formation of the Triazinone Core: Cyclocondensation of benzamidrazone with an α-ketoester (methyl glyoxalate) to form the stable 3-phenyl-1,2,4-triazin-5(4H)-one intermediate.
-
Activation of the C5 Position: Conversion of the triazinone to a 5-chloro-3-phenyl-1,2,4-triazine. The chloro group serves as an excellent leaving group for subsequent nucleophilic substitution.
-
Nucleophilic Substitution: Introduction of the methoxy group via reaction with sodium methoxide to yield the final product.
This stepwise approach allows for the isolation and purification of intermediates, ensuring high purity in the final compound, a critical requirement for HTS.[4]
Synthesis and Purification Workflow
The following diagram illustrates the complete workflow from starting materials to the final, purified compound ready for quality control.
Caption: Synthetic Workflow for 5-methoxy-3-phenyl-1,2,4-triazine.
Protocol 2.1: Multi-step Synthesis of 5-methoxy-3-phenyl-1,2,4-triazine
Materials:
-
Benzamidrazone (prepared from benzonitrile and hydrazine hydrate)
-
Methyl glyoxalate solution
-
Phosphorus oxychloride (POCl₃)
-
Sodium methoxide (NaOMe)
-
Ethanol (EtOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step A: Synthesis of 3-phenyl-1,2,4-triazin-5(4H)-one
-
To a solution of benzamidrazone (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add triethylamine (1.2 eq).
-
Add methyl glyoxalate (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and reduce the solvent volume in vacuo.
-
Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the triazinone intermediate.
Step B: Synthesis of 5-chloro-3-phenyl-1,2,4-triazine
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Suspend the dried 3-phenyl-1,2,4-triazin-5(4H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux (approx. 105°C) for 3-5 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of POCl₃ used).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude chloro-triazine.
Step C: Synthesis of 5-methoxy-3-phenyl-1,2,4-triazine and Purification
-
Dissolve the crude 5-chloro-3-phenyl-1,2,4-triazine (1.0 eq) in anhydrous methanol (10 mL/mmol).
-
Add sodium methoxide (1.5 eq, either as a solid or a solution in methanol) to the mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extract the product into ethyl acetate (3 x volume of water).
-
Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1][3]
-
Combine the pure fractions and evaporate the solvent to yield 5-methoxy-3-phenyl-1,2,4-triazine as a solid.
Quality Control and Compound Characterization
For HTS, compound purity and identity are non-negotiable. The "garbage in, garbage out" principle applies directly; impurities can lead to false positives or negatives, wasting significant resources.[5] A purity of >98% is highly recommended.
| Parameter | Method | Expected Result |
| Purity | HPLC-UV (254 nm) | >98% Peak Area |
| Identity | ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~4.2 (s, 3H, OCH₃), ~9.7 (s, 1H, triazine H-6). |
| Identity | ¹³C NMR (101 MHz, CDCl₃) | δ ~168.0 (C5), ~160.0 (C3), ~145.0 (C6), ~132-128 (Ar-C), ~55.0 (OCH₃). |
| Mass Confirmation | ESI-HRMS | [M+H]⁺ calculated for C₁₀H₉N₃O should be found within 5 ppm. |
| Table 1: Summary of analytical specifications for HTS-grade 5-methoxy-3-phenyl-1,2,4-triazine. |
Formulation for High-Throughput Screening
Proper handling and formulation of compounds are essential for successful and reproducible HTS campaigns.[6][7] The primary goal is to maintain compound integrity and ensure its availability to the biological target in the assay.
Rationale for HTS Formulation
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the universal solvent for HTS libraries due to its high solubilizing power for a wide range of organic molecules.[6]
-
Concentration: A standard stock concentration of 10 mM allows for easy dilution into various assay formats while minimizing the final DMSO concentration in the assay well.[8] For most cell-based and biochemical assays, the final DMSO concentration should not exceed 0.5-1% to avoid solvent-induced artifacts.[8]
-
Stability: 1,2,4-triazines are generally stable, but long-term storage in DMSO at room temperature can lead to degradation. Storage at low temperatures (-20°C or -80°C) in sealed plates is crucial to prevent degradation and water absorption.[4][9]
-
Solubility: Poor aqueous solubility is a major cause of compound failure. A preliminary kinetic solubility assessment in a buffer relevant to the assay (e.g., PBS) is highly recommended to identify potential issues early.[10]
HTS Sample Preparation Workflow
The following diagram outlines the standard procedure for preparing a compound for an HTS campaign.
Sources
- 1. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. eu-openscreen.eu [eu-openscreen.eu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting impurities in 5-methoxy-3-phenyl-1,2,4-triazine recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 1,2,4-triazine derivatives.
The recrystallization of 5-methoxy-3-phenyl-1,2,4-triazine is notoriously challenging. The highly electron-deficient nature of the 1,2,4-triazine core, combined with the labile methoxy substituent, creates a system highly susceptible to degradation and co-crystallization of closely related byproducts. This guide synthesizes field-proven insights with mechanistic causality to help you establish a self-validating purification workflow.
Mechanistic Overview of Impurity Formation
Before troubleshooting, we must understand the causality behind the impurities. The synthesis of 1,2,4-triazines via the condensation of unsymmetrical 1,2-dicarbonyl compounds with amidrazones intrinsically generates regioisomeric mixtures[1].
Furthermore, the 1,2,4-triazine ring is highly electrophilic[2]. The 5-methoxy group acts as an embedded imino ether. When exposed to heat, protic solvents, or trace moisture, it undergoes rapid nucleophilic attack and hydrolysis, yielding the thermodynamically stable triazinone (e.g., 3-phenyl-1,2,4-triazin-5-one)[3],[4]. Your purification strategy must actively suppress this degradation pathway.
Quantitative Impurity Profile
To effectively troubleshoot, compare your HPLC/TLC data against the standard impurity profile for this compound.
| Impurity Class | Specific Identity | Relative Polarity (ΔRf)* | Mechanistic Origin | Impact on Crystallization |
| Regioisomer | 6-methoxy-3-phenyl-1,2,4-triazine | < 0.05 | Unsymmetrical dicarbonyl cyclization | Co-crystallizes; disrupts lattice packing |
| Hydrolysis Product | 3-phenyl-1,2,4-triazin-5-one | > 0.35 | Moisture/heat-induced ether cleavage | Depresses melting point; induces oiling out |
| Unreacted Precursor | Benzamidrazone derivative | ~ 0.20 | Incomplete condensation reaction | Alters solubility kinetics; easily purged |
*ΔRf values are approximate, based on a standard Silica Gel stationary phase using a Hexane/Ethyl Acetate (3:1) mobile phase.
Troubleshooting FAQs
Q1: My recrystallized product consistently contains ~5-10% of a closely eluting impurity that I cannot remove, regardless of the solvent system. What is the cause? A1: You are dealing with a regioisomer. The cyclization of unsymmetrical precursors to form 1,2,4-triazines frequently yields regioisomeric mixtures[1]. Because these isomers possess nearly identical dipole moments and crystal lattice energies, standard recrystallization fails due to co-crystallization. Actionable Insight: Do not attempt further recrystallization, as it will only deplete your yield. You must pre-purify the crude mixture using Supercritical Fluid Chromatography (SFC) or reversed-phase preparative HPLC[1]. Once the regioisomer is reduced to <1%, recrystallization can be used as a final polishing step.
Q2: During hot filtration in methanol, my product purity actually decreased, and a highly polar spot appeared on the TLC. Why is my compound degrading? A2: You have inadvertently hydrolyzed your product. The 1,2,4-triazine core is highly susceptible to nucleophilic addition[2]. Heating the compound in protic solvents (like methanol) in the presence of trace water or residual acid from the cyclization step drives the hydrolysis of the 5-methoxy ether. This yields the thermodynamically stable 3-phenyl-1,2,4-triazin-5-one[4]. Actionable Insight: Abandon protic solvents immediately. Transition to an anhydrous, aprotic solvent system (e.g., Ethyl Acetate/Heptane or Toluene) to kinetically lock the methoxy group.
Q3: When cooling the solution, the triazine "oils out" as a viscous layer at the bottom of the flask instead of forming discrete crystals. How do I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the solution reaches supersaturation at a temperature above the melting point of the solute-solvent mixture. This is heavily exacerbated by the presence of the aforementioned triazinone hydrolysis impurities, which act as severe melting point depressants. Actionable Insight: First, ensure the triazinone impurity is removed via a quick silica plug. Second, lower the initial concentration of the triazine by 20%, and introduce a seed crystal at a temperature 5°C above the cloud point to force heterogeneous nucleation.
Self-Validating Protocol: Aprotic Recrystallization
This protocol is designed as a self-validating system: by strictly utilizing an aprotic solvent system, it intrinsically prevents hydrolysis, while the controlled annealing step prevents the inclusion of solvent molecules into the crystal lattice.
Step 1: Acid-Free Dissolution Suspend the crude 5-methoxy-3-phenyl-1,2,4-triazine in anhydrous Ethyl Acetate (approx. 5 mL/g). Heat to 60°C under a nitrogen atmosphere. Self-Validation: Keeping the temperature at or below 60°C prevents thermal degradation of the triazine ring.
Step 2: Clarification Add 5% w/w activated charcoal to the solution to adsorb polymeric colored impurities[5]. Stir for exactly 5 minutes, then perform a hot filtration through a pre-warmed Celite pad into a clean, dry flask.
Step 3: Anti-Solvent Titration While maintaining the filtrate at 55°C, slowly add anhydrous Heptane dropwise. Pause after every 5 mL to observe the solution. Stop the addition the moment the solution becomes faintly turbid (the cloud point).
Step 4: Annealing & Seeding Immediately add 2-3 drops of Ethyl Acetate to clear the turbidity. Introduce 1-2 mg of pure 5-methoxy-3-phenyl-1,2,4-triazine seed crystals. Hold the temperature steady at 50°C for 30 minutes. Self-Validation: This annealing phase allows the crystal lattice to organize slowly, rejecting regioisomers back into the mother liquor.
Step 5: Controlled Cooling & Isolation Cool the system to room temperature at a rate of 0.5°C/minute, then transfer to an ice bath (0-5°C) for 2 hours. Collect the resulting crystals via vacuum filtration, wash with 2 bed-volumes of ice-cold Heptane, and dry under high vacuum at 40°C to a constant weight.
Troubleshooting Logic Workflow
Follow this diagnostic pathway to systematically isolate and resolve purification failures.
Troubleshooting workflow for 5-methoxy-3-phenyl-1,2,4-triazine recrystallization impurities.
References
- Process for the synthesis of high purity 3,5-diamino-6-(2,3-dichlorophenyl) (1,2,4-triazine). Google Patents (US7390899B2).
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Benchchem.
- 3-PHENYL-1,2,4-TRIAZINE — Chemical Substance Information. NextSDS.
- Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
- 3-Phenyl-1,2,4-triazin-6-one — Chemical Substance Information. NextSDS.
Sources
Technical Support Center: Preventing Degradation of 5-methoxy-3-phenyl-1,2,4-triazine During Long-Term Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-methoxy-3-phenyl-1,2,4-triazine. Its purpose is to ensure the long-term stability and integrity of the compound throughout your experimental workflows by addressing common challenges with scientifically grounded solutions.
Introduction: The Chemical Stability of 5-methoxy-3-phenyl-1,2,4-triazine
5-methoxy-3-phenyl-1,2,4-triazine is a heterocyclic compound whose utility in research and development is contingent upon its purity and stability. While robust under optimal conditions, its molecular structure is susceptible to degradation through several key pathways. The primary vulnerabilities include the hydrolysis of the methoxy group and potential cleavage of the triazine ring, particularly when exposed to adverse environmental factors such as inappropriate pH, light, and oxygen. A foundational understanding of these degradation mechanisms is paramount for its effective preservation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid 5-methoxy-3-phenyl-1,2,4-triazine?
For maximal long-term stability, the solid form of 5-methoxy-3-phenyl-1,2,4-triazine should be stored at -20°C . It is crucial to use a tightly sealed, amber glass vial to protect the compound from moisture and light. To further mitigate oxidative degradation, storage under an inert atmosphere, such as argon or nitrogen, is strongly advised.
Q2: I've noticed my once white/off-white powder has developed a yellowish tint. What is the likely cause?
A visible color change is a common indicator of chemical degradation. The yellowish hue likely results from the formation of degradation byproducts due to one or more of the following:
-
Photodegradation: Exposure to ambient or UV light, as many triazine derivatives are known to be susceptible to photolytic decomposition.[3][4][5][6]
-
Hydrolysis: Reaction with ambient moisture.
Before proceeding with any experiment, it is imperative to re-verify the compound's purity using a reliable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: Is it advisable to store 5-methoxy-3-phenyl-1,2,4-triazine in solution? If so, what are the best practices?
While storing the compound in its solid form is always preferable for long-term stability, solutions may be prepared for immediate or short-term use. For extended storage in solution, select an anhydrous, aprotic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile . These solutions should be stored at -80°C . To prevent accelerated degradation, it is best to store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the expected degradation products of 5-methoxy-3-phenyl-1,2,4-triazine?
The most probable degradation product is 3-phenyl-1,2,4-triazin-5(4H)-one , which forms through the hydrolysis of the 5-methoxy group.[7] Additional degradation products may arise from the cleavage of the triazine ring itself under more strenuous conditions.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental outcomes | Degradation of the compound, leading to a lower effective concentration and the presence of interfering byproducts. | 1. Re-assess the purity of your stock material using a validated HPLC method. 2. Prepare fresh solutions from the solid compound. 3. Thoroughly review and optimize your storage protocols for both solid and solution stocks. |
| Decreased solubility upon storage | Formation of less soluble degradation products or potential polymerization. | 1. Attempt to dissolve a small aliquot in a fresh, anhydrous solvent. 2. If solubility remains poor, it is a strong indication of significant degradation, and the stock should be safely discarded. |
| Emergence of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | The presence of one or more degradation products. | 1. Utilize mass spectrometry to characterize the new peaks and identify potential degradation products. 2. If the compound's purity falls below the acceptable threshold for your application, it is necessary to procure a new, high-purity batch. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for determining the purity of 5-methoxy-3-phenyl-1,2,4-triazine.
Materials:
-
5-methoxy-3-phenyl-1,2,4-triazine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional mobile phase modifier)
-
C18 reverse-phase HPLC column
-
HPLC system equipped with a UV detector
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or DMSO) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water (with 0.1% formic acid, if required)
-
Mobile Phase B: HPLC-grade acetonitrile (with 0.1% formic acid, if required)
-
-
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound)
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20 minutes to ensure the effective separation of the parent compound from any potential impurities.
-
-
Data Analysis: Inject the prepared sample and integrate the resulting peak areas. The purity is calculated as the percentage of the main peak's area relative to the total area of all detected peaks.
Protocol 2: Best Practices for Long-Term Storage
This protocol details the recommended procedure for the long-term storage of solid 5-methoxy-3-phenyl-1,2,4-triazine.
Materials:
-
5-methoxy-3-phenyl-1,2,4-triazine
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
-20°C freezer
Procedure:
-
Aliquotting: In a controlled environment with low humidity, accurately weigh the desired amount of the compound into a pre-dried amber glass vial.
-
Inerting: Gently flush the headspace of the vial with a stream of inert gas for approximately 30-60 seconds to displace atmospheric oxygen and moisture.
-
Sealing: Immediately and securely seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound's name, the date of storage, and any other pertinent information.
-
Storage: Place the sealed vial in a designated -20°C freezer. For an additional layer of protection against moisture, the vial can be stored within a secondary container that includes a desiccant.
Visualizing Degradation and Storage Workflows
Caption: Key degradation pathways for 5-methoxy-3-phenyl-1,2,4-triazine.
Caption: Recommended workflow for the long-term storage of solid compound.
References
- Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405.
- Agüera, A., & Fernández-Alba, A. R. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(16), 4567-4574.
- Agüera, A., Contreras, S., & Fernández-Alba, A. R. (2003). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 51(1), 147-154.
- Klementova, S. (2015). Triazine Herbicides in the Environment. IntechOpen.
- Dbira, S., Bedoui, A., & Bensalah, N. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Journal of Environmental Protection, 5(13), 1279-1291.
- Song, S., He, Z., Chen, J., & Qian, J. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research, 79(7), 747-754.
- Song, S., He, Z., Chen, J., & Qian, J. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed, 17710920.
- Castelfranco, P., & Brown, M. S. (1962). Catalysis of Simazine Hydrolysis by 2,4-Dihydroxy-7-methoxy-l,4-benzoxazin-3-one. Weeds, 10(2), 131-136.
- Aksenov, A. V., & Aksenova, I. V. (2004). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). Chemistry of Heterocyclic Compounds, 40(1), 1-25.
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. old.uoi.gr [old.uoi.gr]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. Triazine Herbicides in the Environment | IntechOpen [intechopen.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
Separating 1,2,4-Triazine, 5-methoxy-3-phenyl- from unreacted precursors via column chromatography
Welcome to the technical support center for the chromatographic purification of 5-methoxy-3-phenyl-1,2,4-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this target molecule from its unreacted precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors I need to separate from 5-methoxy-3-phenyl-1,2,4-triazine?
The synthesis of 5-methoxy-3-phenyl-1,2,4-triazine and related derivatives often involves the condensation of 1,2-dicarbonyl compounds with other reagents.[1] Depending on the synthetic route, common precursors and potential impurities to separate include:
-
Benzil: A common 1,2-dicarbonyl starting material.
-
Acylhydrazides or Amidrazones: These are frequent reactants in triazine synthesis.
-
Regioisomers: The use of unsymmetrical 1,2-dicarbonyl compounds can result in the formation of regioisomeric mixtures that can be challenging to separate using standard flash chromatography.[2]
Q2: What is the recommended starting point for developing a column chromatography method for this separation?
A systematic approach beginning with Thin Layer Chromatography (TLC) is crucial for developing an effective column chromatography method.
Workflow for Method Development:
Caption: Workflow for Column Chromatography Method Development.
Key Considerations for Initial TLC Screening:
-
Stationary Phase: Standard silica gel is the most common choice for separating moderately polar compounds like triazine derivatives.
-
Mobile Phase (Eluent): Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate, gradually increasing the polarity.
-
Target Rƒ Value: Aim for an Rƒ value for your target compound, 5-methoxy-3-phenyl-1,2,4-triazine, between 0.2 and 0.4 on the TLC plate.[3] This range generally provides the best separation on a column. The relationship between Rƒ and column volumes (CV) needed for elution is given by CV = 1/Rƒ.[3][4]
| Solvent System Component | Purpose | Typical Examples |
| Non-polar Solvent | Controls the overall solvent strength. | Hexanes, Petroleum Ether, Cyclohexane |
| Polar Solvent | Modulates the elution of polar compounds. | Ethyl Acetate, Dichloromethane, Diethyl Ether |
| Additive (Optional) | Can improve peak shape for basic compounds. | Triethylamine (0.1-1%) |
Table 1: Common Solvent System Components for Normal-Phase Chromatography.
Troubleshooting Guide
Problem 1: Poor Separation of the Target Compound and Precursors.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low, resulting in co-elution or no elution. Solution: Re-optimize the solvent system using TLC. Test a range of solvent ratios and consider trying different solvent combinations (e.g., dichloromethane/methanol if the compound is highly polar). The goal is to maximize the difference in Rƒ values (ΔRƒ) between your product and the impurities.[2] |
| Column Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation. Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica bed can cause channeling, where the solvent and sample flow through paths of least resistance, leading to distorted bands and poor separation.[2][5] Solution: Ensure the silica gel is a uniform slurry in the initial eluent and is packed evenly without air gaps.[2] Allow the silica to settle completely before loading the sample. |
| Sample Loading Technique | Loading the sample in a large volume of a strong solvent can cause the initial band to be too wide, compromising separation.[2][6] Solution: Dissolve the crude product in a minimal amount of the eluent or a weak solvent.[2][7] Alternatively, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[2][8] |
Problem 2: The Compound is Sticking to the Column or Tailing.
| Potential Cause | Suggested Solution |
| Acidic Silica Gel | Triazines are basic compounds due to the nitrogen atoms in the ring. Standard silica gel can be slightly acidic, leading to strong interactions and peak tailing.[8][9] Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[8] |
| Secondary Interactions | Besides acidic interactions, other secondary interactions can cause tailing. Solution: If using a basic modifier is not effective, consider using a different stationary phase, such as alumina or a bonded phase like diol. |
| Compound Instability | Some triazine derivatives may be sensitive to the acidic nature of silica gel and could decompose on the column.[2] Solution: In addition to using a basic modifier, work quickly and avoid prolonged exposure of the compound to the stationary phase. If decomposition is severe, alternative purification methods like recrystallization or preparative HPLC should be considered.[2] |
graph TD { A[Start: Poor Separation or Tailing] --> B{Is the Rƒ value in the optimal range (0.2-0.4)?}; B -- No --> C[Re-optimize solvent system using TLC]; B -- Yes --> D{Is the peak tailing?}; D -- Yes --> E{Is the compound basic?}; E -- Yes --> F[Add 0.1-1% triethylamine to the eluent]; E -- No --> G{Check for column overload}; G -- Yes --> H[Reduce sample load]; G -- No --> I[Repack column, ensure no channeling]; D -- No --> J{Are spots overlapping on TLC?}; J -- Yes --> K[Try a different solvent system or stationary phase (e.g., alumina)]; J -- No --> L[Consider other issues like sample loading or column packing]; subgraph "Troubleshooting Path" C --> M[Re-run column]; F --> M; H --> M; I --> M; K --> M; L --> M; end M --> N[Analyze Fractions];style A fill:#EA4335,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px style N fill:#34A853,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px style B fill:#FBBC05,fontcolor:#202124,stroke:#202124,stroke-width:2px style D fill:#FBBC05,fontcolor:#202124,stroke:#202124,stroke-width:2px style E fill:#FBBC05,fontcolor:#202124,stroke:#202124,stroke-width:2px style G fill:#FBBC05,fontcolor:#202124,stroke:#202124,stroke-width:2px style J fill:#FBBC05,fontcolor:#202124,stroke:#202124,stroke-width:2px style C fill:#4285F4,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px style F fill:#4285F4,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px style H fill:#4285F4,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px style I fill:#4285F4,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px style K fill:#4285F4,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px style L fill:#4285F4,fontcolor:#FFFFFF,stroke:#202124,stroke-width:2px
}
Caption: Troubleshooting Decision Tree for Column Chromatography.
Experimental Protocols
Protocol 1: General Column Chromatography Procedure
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[2][7]
-
Column Packing: Pour the slurry into the chromatography column.[2][7] Use gentle air pressure or a pump to help pack the column uniformly, ensuring a flat and stable bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of eluent.[7] Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column and begin elution. Collect fractions in test tubes or vials. If a gradient elution is needed (increasing solvent polarity over time), prepare the different solvent mixtures in advance.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate. Visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-methoxy-3-phenyl-1,2,4-triazine.
Protocol 2: Post-Purification Purity Assessment
After purification, it is essential to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining purity.[2] For triazine compounds, a reversed-phase C18 column is commonly used.[9] The mobile phase often consists of a mixture of water and acetonitrile, sometimes with a modifier like formic acid to improve peak shape.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and assessing the purity of the isolated compound.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the purified product.
References
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives - Benchchem.
- Improving peak shape and resolution for triazine compounds in HPLC - Benchchem.
- LC Chromatography Troubleshooting Guide - HALO Columns.
- Chromatography - PubMed.
- Affinity Chromatography Troubleshooting - Sigma-Aldrich.
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
-
Column chromatography issues : r/chemistry - Reddit. Available at: [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc. Available at: [Link]
-
What is the optimal Rf value for our compound of interest when running silica column chromatography? - ResearchGate. Available at: [Link]
-
Why is TLC Rf important for flash column chromatography optimization? - Biotage. Available at: [Link]
- Technical Support Center: Purification of 6-Phenyl-1,2,4-triazin-3(2H)-one and its Analogs - Benchchem.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. halocolumns.com [halocolumns.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 1,2,4-Triazine, 5-methoxy-3-phenyl-
Introduction
In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is of paramount importance. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Understanding the mass spectrometric behavior of these molecules is crucial for their identification, characterization, and metabolic profiling. This guide provides an in-depth, comparative analysis of the predicted fragmentation pathways for 1,2,4-Triazine, 5-methoxy-3-phenyl- , a representative member of this class, under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint. The fragmentation of 1,2,4-Triazine, 5-methoxy-3-phenyl- (Molecular Weight: 201.21 g/mol ) is anticipated to be driven by the stability of the resulting fragment ions, influenced by the aromaticity of the phenyl group and the electron-donating nature of the methoxy group.
Pathway A: Fragmentation Initiated by the Methoxy Group
The methoxy group is a common site for initial fragmentation in aromatic ethers like anisole.[3][4] We predict a similar behavior for the title compound.
-
Loss of a Methyl Radical (•CH₃): The molecular ion ([M]•⁺) at m/z 201 is expected to readily lose a methyl radical from the methoxy group to form a stable, resonance-stabilized phenoxide-like radical cation at m/z 186.
-
Subsequent Loss of Carbon Monoxide (CO): This m/z 186 ion can then undergo a rearrangement and lose a molecule of carbon monoxide, a common fragmentation for phenolic compounds, to yield a fragment at m/z 158.
Caption: Predicted EI-MS fragmentation pathway initiated by the methoxy group.
Pathway B: Cleavage of the Triazine Ring
Nitrogen-containing heterocyclic compounds are known to undergo characteristic ring-cleavage fragmentations.[5] For the 1,2,4-triazine ring, several fragmentation routes are plausible.
-
Loss of Nitrogen (N₂): The molecular ion could lose a molecule of nitrogen (N₂), a very stable neutral loss, to form a radical cation at m/z 173.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen heterocycles is the loss of HCN. This could occur from the molecular ion or subsequent fragments. For instance, the [M-N₂]•⁺ ion at m/z 173 could lose HCN to produce a fragment at m/z 146.
-
Formation of the Phenyl Cation: Cleavage of the bond between the phenyl group and the triazine ring can lead to the formation of the highly stable phenyl cation (C₆H₅⁺) at m/z 77.
Caption: Predicted EI-MS fragmentation pathways involving triazine ring cleavage.
Comparative Summary of Predicted EI-MS Fragments
| m/z | Proposed Formula | Proposed Origin | Relative Intensity (Predicted) |
| 201 | [C₁₀H₉N₃O]•⁺ | Molecular Ion | Moderate |
| 186 | [C₉H₆N₃O]⁺ | [M - •CH₃]⁺ | High |
| 173 | [C₁₀H₉NO]•⁺ | [M - N₂]•⁺ | Moderate to Low |
| 158 | [C₈H₆N₃]⁺ | [M - •CH₃ - CO]⁺ | Moderate |
| 146 | [C₉H₈N]⁺ | [M - N₂ - HCN]⁺ | Low |
| 105 | [C₇H₅N₂]⁺ | Phenylnitrile cation from ring cleavage | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | High |
Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)
Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule of 1,2,4-Triazine, 5-methoxy-3-phenyl- (m/z 202) is likely to proceed through pathways that favor the formation of stable, even-electron ions.
Pathway C: Fragmentation of the Protonated Molecule
-
Loss of Formaldehyde (CH₂O): A characteristic fragmentation of protonated methoxy-aromatic compounds is the loss of formaldehyde.[6] The [M+H]⁺ ion at m/z 202 is predicted to lose CH₂O to form an ion at m/z 172.
-
Loss of Ammonia (NH₃): While less common for the triazine ring itself, protonation can labilize parts of the ring, potentially leading to the loss of a neutral molecule like ammonia, which would result in a fragment at m/z 185.
-
Cleavage leading to Phenyl-containing Fragments: Similar to EI-MS, cleavage of the bond between the phenyl group and the triazine ring can occur, leading to fragments containing the phenyl group. For example, the formation of a benzonitrile-related cation at m/z 104 is plausible.
Caption: Predicted ESI-MS/MS fragmentation pathways of the protonated molecule.
Comparative Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion Structure |
| 202 | 172 | CH₂O (Formaldehyde) | Protonated 3-phenyl-1,2,4-triazin-5-ol |
| 202 | 185 | NH₃ (Ammonia) | Fragment from ring opening |
| 202 | 104 | C₃H₄N₂O | Protonated benzonitrile |
Experimental Protocols
To validate the predicted fragmentation pathways outlined in this guide, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI-MS Analysis
-
Sample Preparation:
-
Dissolve 1 mg of 1,2,4-Triazine, 5-methoxy-3-phenyl- in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
-
-
GC-MS System:
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Record the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Compare the resulting spectrum to the predicted fragmentation pattern in this guide and search against mass spectral libraries (e.g., NIST, Wiley).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
-
LC-MS/MS System:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 4000 V.
-
Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 350 °C.
-
MS1 Scan: Scan for the protonated molecule at m/z 202.
-
MS2 Product Ion Scan: Isolate the precursor ion at m/z 202 and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.
-
-
-
Data Acquisition and Analysis:
-
Inject 5 µL of the prepared sample.
-
Analyze the product ion spectra to identify the key fragment ions and compare them with the predicted pathways.
-
Conclusion
This guide provides a predictive yet comprehensive comparison of the EI-MS and ESI-MS/MS fragmentation pathways for 1,2,4-Triazine, 5-methoxy-3-phenyl-. The proposed fragmentation schemes are grounded in the established principles of mass spectrometry and data from analogous structures. Under EI, fragmentation is expected to be extensive, with key fragments arising from the loss of a methyl radical and cleavage of the triazine ring. In contrast, ESI-MS/MS of the protonated molecule is predicted to yield more specific fragments resulting from the loss of stable neutral molecules like formaldehyde. The provided experimental protocols offer a clear roadmap for researchers to empirically validate and expand upon these predictions, ultimately contributing to a deeper understanding of the mass spectrometric behavior of this important class of heterocyclic compounds.
References
-
Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Egypt. [Link]
-
International Atomic Energy Agency (IAEA). (n.d.). Mass spectrometric study on the fragmentation of anisole. INIS Repository. [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Nedolya, N. A., Tarasova, O. A., & Volostnykh, O. G. (n.d.). Mass spectra of new heterocycles: VIII. Fragmentation of 6-alkoxy- and 6-aryl(hetaryl)-3H-azepines. ResearchGate. [Link]
-
Sherif, M.H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Trade Science Inc. [Link]
-
El-Sayed, W. A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-150. [Link]
-
Al-Haiza, M. A., El-Gazzar, A. A., & El-Hefnawy, M. A. (2012). Synthesis, characterization, mass spectra and biological evaluation of some new fused 1,2,4-triazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 568-579. [Link]
-
Abdel-Rahman, A. A. H. (2006). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica, 4(1), 568-579. [Link]
-
Majid, A., et al. (2020). SYNTHETIC ROUTES, CHARACTERIZATION AND BIOLOGICAL SIGNIFICANCE OF 1, 2, 4-TRIAZINE DERIVATIVES: COMPREHENSIVE REVIEW. JOURNAL OF INDIAN RESEARCH, 8(1), 37-52. [Link]
-
Hakamata, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11245–11251. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
